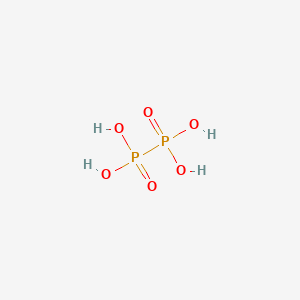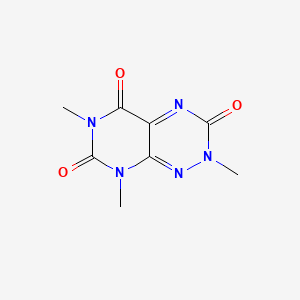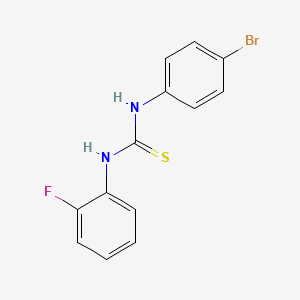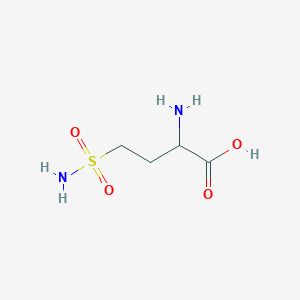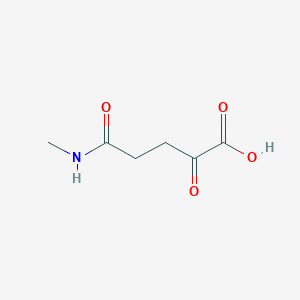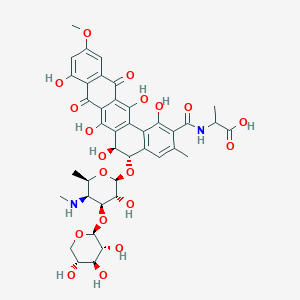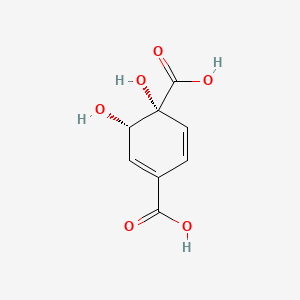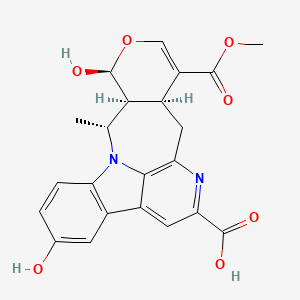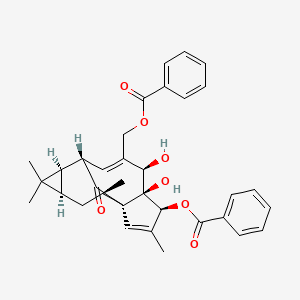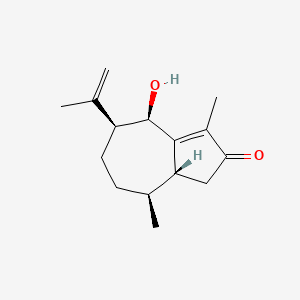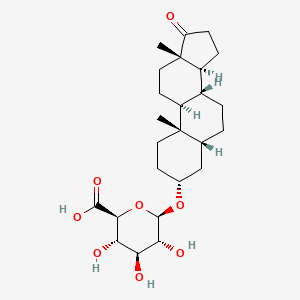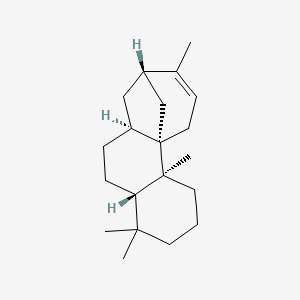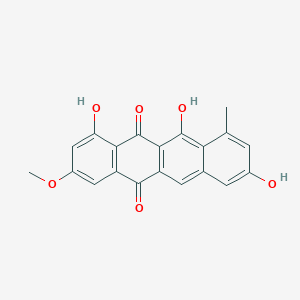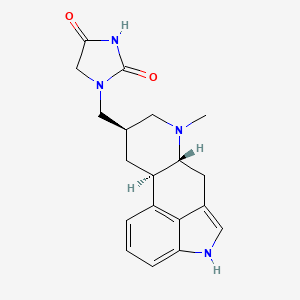
1-(6-Methylergoline-8-yl)hydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FCE-22716 is a novel ergoline derivative known for its antihypertensive properties. It has been studied extensively for its ability to lower arterial blood pressure in spontaneously hypertensive rats . This compound has shown promise in both acute and chronic administration, making it a potential candidate for further pharmaceutical development .
Chemical Reactions Analysis
FCE-22716 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FCE-22716 has been primarily studied for its antihypertensive effects. Research has shown that it can significantly lower arterial blood pressure in spontaneously hypertensive rats . This makes it a valuable compound for studying hypertension and developing new treatments for high blood pressure. Additionally, its multitarget mechanism of action, involving the blockade of alpha 1-adrenoceptors and serotonin 2-receptors, makes it a compound of interest in pharmacological research .
Mechanism of Action
The mechanism of action of FCE-22716 involves the blockade of alpha 1-adrenoceptors and serotonin 2-receptors . This multitarget approach helps in reducing arterial blood pressure by inhibiting the action of these receptors, which play a crucial role in vasoconstriction and blood pressure regulation. Radioligand binding studies have confirmed its affinity for these receptors, further elucidating its mechanism of action .
Comparison with Similar Compounds
FCE-22716 is unique in its multitarget mechanism of action, which sets it apart from other antihypertensive agents. Similar compounds include:
Cabergoline: Another ergoline derivative with dopamine agonist properties.
Bromocriptine: An ergoline derivative used to treat Parkinson’s disease and hyperprolactinemia.
Pergolide: An ergoline derivative used in the treatment of Parkinson’s disease.
While these compounds share a similar core structure, FCE-22716’s specific receptor targets and antihypertensive effects make it unique in its class .
Properties
CAS No. |
95688-34-9 |
|---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H22N4O2/c1-22-8-11(9-23-10-17(24)21-19(23)25)5-14-13-3-2-4-15-18(13)12(7-20-15)6-16(14)22/h2-4,7,11,14,16,20H,5-6,8-10H2,1H3,(H,21,24,25)/t11-,14-,16-/m1/s1 |
InChI Key |
VXIHQTMCLKWCBN-DJSGYFEHSA-N |
SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC5=O |
Synonyms |
1-(6-methylergoline-8-yl)hydantoin FCE 22716 FCE-22716 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


